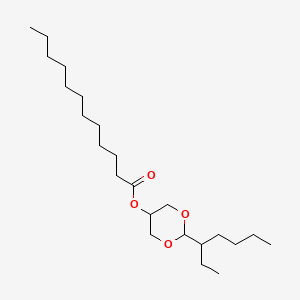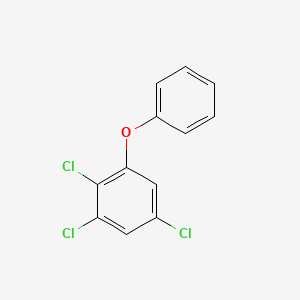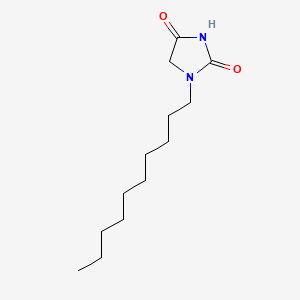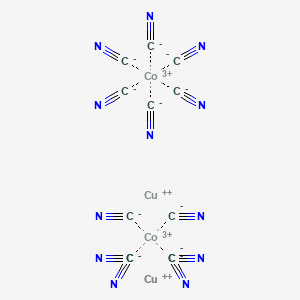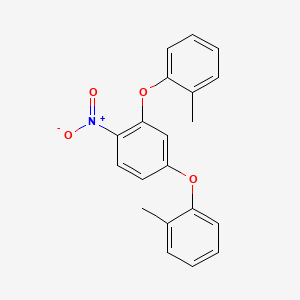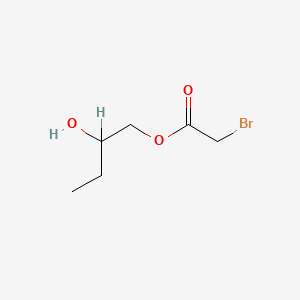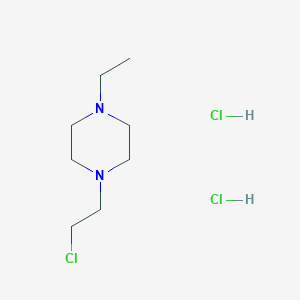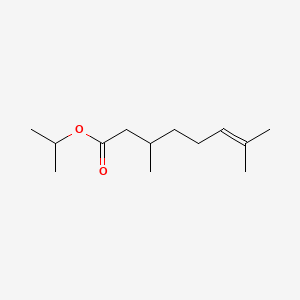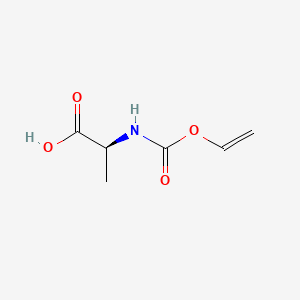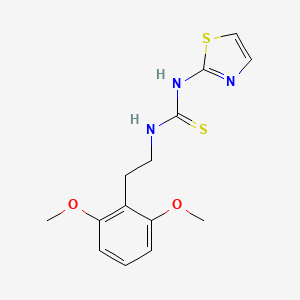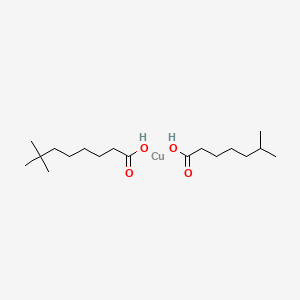
(Isooctanoato-O)(neodecanoato-O)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Isooctanoato-O)(neodecanoato-O)copper is a coordination compound with the molecular formula C18H36CuO4 and a molecular weight of 380.02204 g/mol . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Isooctanoato-O)(neodecanoato-O)copper typically involves the reaction of copper salts with isooctanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
[ \text{Cu}^{2+} + 2 \text{RCOOH} \rightarrow \text{Cu(RCOO)}_2 + 2 \text{H}^+ ]
where R represents the isooctanoate and neodecanoate groups.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity copper salts and organic acids. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
(Isooctanoato-O)(neodecanoato-O)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and other by-products.
Reduction: It can be reduced to metallic copper under specific conditions.
Substitution: The organic ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and other copper-containing by-products.
Reduction: Metallic copper (Cu).
Substitution: New coordination compounds with different ligands.
科学的研究の応用
(Isooctanoato-O)(neodecanoato-O)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in therapeutic formulations.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of (Isooctanoato-O)(neodecanoato-O)copper involves its interaction with molecular targets and pathways. The copper ion in the compound can participate in redox reactions, facilitating electron transfer processes. This redox activity is crucial for its catalytic and antimicrobial properties. The organic ligands (isooctanoate and neodecanoate) help stabilize the copper ion and modulate its reactivity.
類似化合物との比較
Similar Compounds
Copper(II) acetate: Another copper coordination compound with acetate ligands.
Copper(II) stearate: A copper compound with stearate ligands.
Copper(II) sulfate: A widely used copper salt with sulfate anions.
Uniqueness
(Isooctanoato-O)(neodecanoato-O)copper is unique due to its specific organic ligands, which impart distinct chemical properties and reactivity. The combination of isooctanoate and neodecanoate ligands provides a balance of hydrophobicity and stability, making it suitable for various applications that other copper compounds may not be able to achieve.
特性
CAS番号 |
84129-19-1 |
|---|---|
分子式 |
C18H36CuO4 |
分子量 |
380.0 g/mol |
IUPAC名 |
copper;7,7-dimethyloctanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Cu/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChIキー |
PNTNPQYEWJGRMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


